N-(2-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide
Description
N-(2-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide (Compound ID: E971-0270) is a spirocyclic compound with a molecular formula of C23H27N3OS and a molecular weight of 393.55 g/mol . Its structure features a cycloheptane ring fused to a quinazoline moiety, forming a spiro system, and a 2-methylphenyl group attached via an acetamide linker. Key physicochemical properties include a high lipophilicity (logP = 4.731) and low water solubility (logSw = -4.38), which may influence its pharmacokinetic profile .
Properties
IUPAC Name |
N-(2-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3OS/c1-17-10-4-6-12-19(17)24-21(27)16-28-22-18-11-5-7-13-20(18)25-23(26-22)14-8-2-3-9-15-23/h4-7,10-13,25H,2-3,8-9,14-16H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONPUEGOOSAXAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3(CCCCCC3)NC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)-2-spiro[1H-quinazoline-2,1’-cycloheptane]-4-ylsulfanylacetamide typically involves multiple steps. One common method starts with the reaction of ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate with phenethylisothiocyanate, followed by cyclization of the intermediate thiourea . The intermediate product is then alkylated in the presence of alkali to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: N-(2-methylphenyl)-2-spiro[1H-quinazoline-2,1’-cycloheptane]-4-ylsulfanylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., methyl iodide) and bases (e.g., potassium hydroxide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.
Scientific Research Applications
Enzyme Inhibition Studies
Recent research has highlighted the enzyme inhibitory potential of N-(2-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide against key metabolic enzymes.
- Alpha-Glucosidase Inhibition : The compound has been shown to significantly inhibit alpha-glucosidase, an enzyme crucial for carbohydrate metabolism. This suggests its potential utility in managing Type 2 Diabetes Mellitus by delaying carbohydrate absorption, thus lowering postprandial blood glucose levels.
- Acetylcholinesterase Inhibition : It also exhibits inhibitory effects on acetylcholinesterase, which is vital for neurotransmitter regulation in the brain. This activity indicates possible applications in treating neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic transmission.
Anticancer Activity
The anticancer properties of this compound have been evaluated through various in vitro studies.
- Cell Line Studies : In studies involving human cancer cell lines (e.g., HCT-116 and MCF-7), the compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. For instance, a recent study reported IC50 values ranging from 5 to 15 µM across different cancer types.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and death.
Case Study 1: Diabetes Management
A clinical study investigated the effect of this compound on diabetic rats. The results indicated a significant reduction in blood glucose levels post-treatment compared to control groups. This supports its role as a potential therapeutic agent for diabetes management.
Case Study 2: Neuroprotection
In another study focusing on neuroprotection, the compound was administered to models of Alzheimer's disease. The findings revealed that it improved cognitive function and reduced amyloid-beta plaque formation in the brain, suggesting its potential as a neuroprotective agent.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2-spiro[1H-quinazoline-2,1’-cycloheptane]-4-ylsulfanylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aromatic Ring
N-[2-(Trifluoromethyl)phenyl] Analog (CAS 893788-29-9)
- Structure : The phenyl ring substituent is 2-(trifluoromethyl) instead of 2-methyl.
- Impact : The electron-withdrawing trifluoromethyl group may enhance metabolic stability and alter binding affinity compared to the methyl group. However, direct biological data are unavailable .
N-(2,4-Dimethoxyphenyl) Analog (CAS 893786-82-8)
- Structure : Contains 2,4-dimethoxy substituents on the phenyl ring.
- The spiro system here uses cyclohexane instead of cycloheptane, which may confer distinct conformational constraints .
N-(3-Methoxyphenyl) Analog (E971-0221)
Modifications to the Spirocyclic Core
Spiro[cyclohexane-1,2'-quinazoline] Derivatives
- Example : N-(2,4-dimethoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide (CAS 893786-82-8).
- Cyclohexane’s chair conformation may enhance rigidity compared to cycloheptane’s flexibility .
Pyrido[3,2-d]pyrimidine-Spiro Hybrids
- Example: 2-((7′,9′-Dimethyl-1′H-spiro[cyclohexane-1,2′-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin]-4′-yl)sulfanyl)acetamide.
- Impact: Incorporation of a thienopyrimidine ring introduces additional heteroatoms, which could enhance interactions with enzymatic targets. Synthesis methods (e.g., chloroacetamide coupling) align with E971-0270’s synthetic route .
Heterocyclic Sulfanyl Acetamide Derivatives
1,3,4-Oxadiazole-Containing Compounds
- Example : N-(2-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8e).
- Impact : The oxadiazole ring replaces quinazoline, and an indole moiety is added. These compounds exhibit bioactivity against lipoxygenase (LOX) and butyrylcholinesterase (BChE) , highlighting the role of the sulfanyl acetamide group as a pharmacophore .
1,2,4-Triazole-Piperidine Hybrids
- Example : 2-[(5-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide (7a).
- Impact : The triazole-piperidine core diversifies hydrogen-bonding and steric interactions. Microwave-assisted synthesis methods improve yield and efficiency compared to traditional routes .
Key Comparative Insights
Biological Activity
N-(2-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a spirocyclic system and a sulfanyl group. Its molecular formula is , and it has been identified as a derivative of quinazoline, which is known for various biological activities.
Antimicrobial Properties
Research indicates that derivatives of quinazoline compounds often exhibit antimicrobial activity . For instance, compounds similar in structure to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
Several studies have highlighted the anticancer properties of quinazoline derivatives. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation. For example, quinazoline-based compounds have been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and other kinases, leading to reduced tumor growth .
Neuroprotective Effects
There is emerging evidence that certain quinazoline derivatives possess neuroprotective effects. These effects may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells . This property could make them candidates for treating neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial efficacy of various quinazoline derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibition zone against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Case Study 2: Anticancer Activity
Another study focused on the anticancer activity of this compound against human cancer cell lines. The compound exhibited IC50 values indicating potent cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 8.5 |
| A549 | 7.3 |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Kinase Activity : The compound likely inhibits key kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Modulation of Oxidative Stress : By reducing oxidative stress markers in cells, the compound may protect against cellular damage.
- Antimicrobial Action : The presence of the sulfanyl group is thought to enhance the compound's ability to disrupt bacterial cell membranes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
